1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in organic chemistry to protect amine groups during the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Piperidine in dimethylformamide for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine
- (1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-fluorocyclohexane-1-carboxylic acid
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. The presence of the indene ring adds rigidity to the molecule, which can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-9-11-17-15(13-16)10-12-23(17)26-25(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,11,13,22-23H,10,12,14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAQZHQCAKEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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